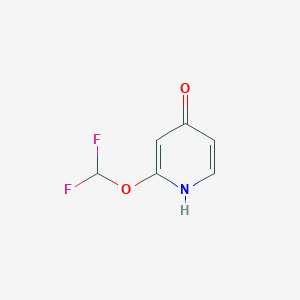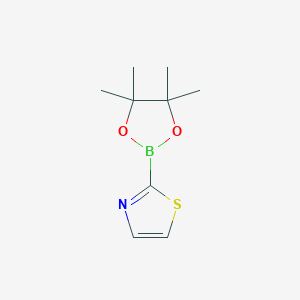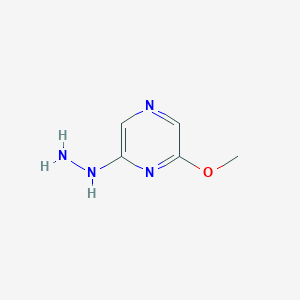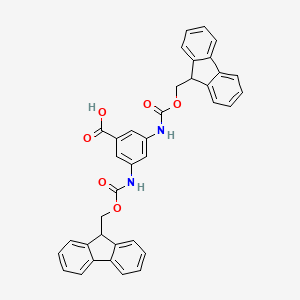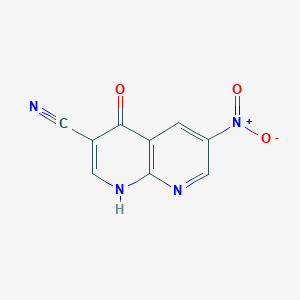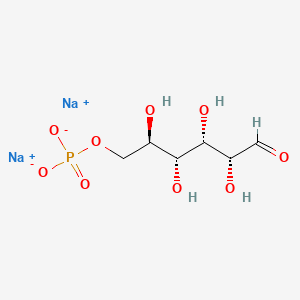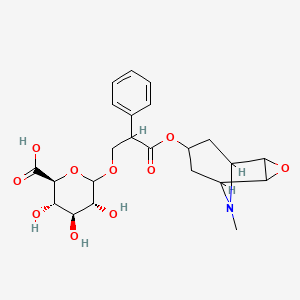
4,4-Difluorocyclohexane-1-carbonyl chloride
Übersicht
Beschreibung
4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.
Chemical Reactions Analysis
This compound can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.
Physical And Chemical Properties Analysis
The physical form of this compound is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Carbonium Ion Stability and Isomerization
- Research on carbonium ions, including compounds similar to 4,4-Difluorocyclohexane-1-carbonyl chloride, has shown insights into the stability and isomerization processes of these ions. This study contributes to understanding the mechanisms of hydrocarbon isomerization, relevant in organic synthesis and petroleum processing (Olah, Bollinger, Cupas, & Lukas, 1967).
Catalytic Reduction Processes
- The catalytic reduction of α,β-unsaturated carbonyl compounds using copper carbene complexes, which may include this compound derivatives, offers insights into efficient synthesis methods for various organic compounds (Jurkauskas, Sadighi, & Buchwald, 2003).
Synthesis of Mannich Base Derivatives
- In the synthesis of Mannich base derivatives, this compound or its derivatives could be involved. These compounds play a significant role in the development of new pharmaceuticals and organic materials (Hussein & Yousif, 2021).
Conformational Studies
- Studies on the conformational preferences of difluorocyclohexanes, which are structurally related to this compound, provide valuable information on the molecular dynamics and stability of these compounds (Wiberg, Hinz, Jarret, & Aubrecht, 2005).
Applications in Electrooptic Displays
- Aryl esters of cyclohexene-1-carboxylic acids, which could be synthesized from derivatives of this compound, show promise in applications such as liquid crystal mixtures for electrooptic displays (Bezborodov, Konovalov, Lapanik, & Minko, 1989).
NMR Chemical Shifts in Fluorinated Compounds
- Research on NMR chemical shifts in mono- and di-fluoro substituted cyclohexanes offers insights into the molecular structure and behavior of fluorinated compounds, including those related to this compound (Abraham, Edgar, Griffiths, & Powell, 1995).
Safety and Hazards
4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .
Wirkmechanismus
Target of Action
It is commonly used in organic synthesis for acylation reactions , suggesting that its targets could be a variety of organic compounds that undergo acylation.
Mode of Action
4,4-Difluorocyclohexane-1-carbonyl chloride is an acylating agent . It interacts with its targets by introducing an acyl group into the target molecule. This can result in significant changes to the target molecule’s properties, including its reactivity, polarity, and biological activity.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. As an acylating agent, it can modify the properties of target molecules, potentially influencing their function and activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is stable but sensitive to light, and it should be stored in an inert atmosphere at 2-8°C . These conditions can affect the compound’s reactivity and its effectiveness as an acylating agent.
Eigenschaften
IUPAC Name |
4,4-difluorocyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWULPCWPCVQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595985 | |
| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376348-75-3 | |
| Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

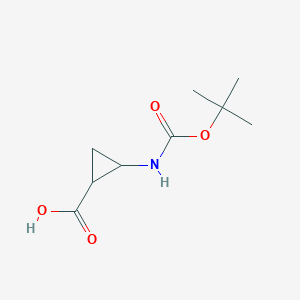
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
